molecular formula C5H7NO3S B2422120 Furan-2-ylmethanesulfonamide CAS No. 4412-90-2

Furan-2-ylmethanesulfonamide

Cat. No.: B2422120
CAS No.: 4412-90-2
M. Wt: 161.18
InChI Key: CYTOPYCKLXXIGN-UHFFFAOYSA-N
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Description

Furan-2-ylmethanesulfonamide (CID 18680387) is a chemical compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol. It is a furan-derived sulfonamide of interest in medicinal chemistry and antibacterial research. Compounds based on the furan scaffold, such as this one, are actively investigated for their potential biological activities. Recent scientific studies highlight the promise of furan derivatives in developing new therapeutic strategies. Specifically, related furan-2-carboxamide analogues have demonstrated significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa by potentially modulating the quorum-sensing receptor LasR, which is a key regulator of biofilm formation and virulence . The interference with quorum sensing represents a modern approach to countering bacterial resistance, as it aims to disrupt bacterial communication without exerting direct lethal pressure. Furthermore, various 2,4-disubstituted furan derivatives have shown effective in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Proteus vulgaris, underscoring the potential of the furan core in antibacterial agent design . This product is provided for research purposes to support such investigations in microbiology and drug discovery. It is supplied as a high-purity compound. Researchers should consult the material safety data sheet (MSDS) prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTOPYCKLXXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-90-2
Record name (furan-2-yl)methanesulfonamide
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Synthetic Methodologies for Furan 2 Ylmethanesulfonamide and Its Structural Analogs

Established Synthetic Pathways to the Core Furan-2-ylmethanesulfonamide Structure

The foundational structure of this compound can be assembled through several reliable synthetic methodologies. A common approach involves the reaction of a furan-2-ylmethanesulfonyl chloride with an appropriate amine. The requisite furan-2-ylmethanesulfonyl chloride can be prepared from furan-2-ylmethanol by conversion to the corresponding mesylate followed by chlorination.

Alternatively, a key synthetic route involves the use of 2-sulfonamido furans. These intermediates can be synthesized through methods such as the copper-catalyzed amidation of 2-bromo furans. acs.org Another established method is the Paal-Knorr furan (B31954) synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. youtube.com By choosing an appropriately substituted dicarbonyl precursor, the furan ring with the desired methanesulfonamide (B31651) moiety at the 2-position can be constructed.

Furthermore, the synthesis can commence from furfural. Furfural can be converted to furoic acid, which upon decarboxylation yields furan. youtube.com The furan can then be subjected to sulfonation at the 2-position, followed by conversion of the sulfonic acid to a sulfonamide. For instance, furan can be treated with sulfur trioxide in pyridine (B92270) to yield furan-2-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride and subsequently reacted with an amine to form the sulfonamide. youtube.com

Diversification Strategies for this compound Derivatives

The core this compound structure serves as a scaffold for the synthesis of a diverse range of derivatives. This diversification is achieved by modifying different parts of the molecule.

Functionalization of the Furan Heterocycle

The furan ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. youtube.com Nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents at the C5 position of the furan ring, which is the most reactive site for electrophilic attack. For example, nitration can be achieved using acetyl nitrate (B79036) to produce 2-nitrofuran (B122572) derivatives. youtube.com

Additionally, functionalization can be achieved through lithiation of the furan ring followed by reaction with an electrophile. This approach allows for the introduction of various substituents at specific positions. The synthesis of [5-(2-Methylcyclopropyl)furan-2-yl]methanesulfonamide exemplifies the functionalization at the C5 position. chemsrc.com

Position of FunctionalizationReaction TypeReagentsResulting Derivative
C5NitrationAcetyl nitrate5-Nitro-furan-2-ylmethanesulfonamide
C5HalogenationN-Bromosuccinimide5-Bromo-furan-2-ylmethanesulfonamide
C5Friedel-Crafts AcylationAcyl chloride, Lewis acid5-Acyl-furan-2-ylmethanesulfonamide
C5Lithiation/Electrophilic Quenchn-BuLi, Electrophile5-Substituted-furan-2-ylmethanesulfonamide

Modification of the Sulfonamide Group

The sulfonamide group itself offers a prime site for modification. The nitrogen atom of the sulfonamide can be alkylated or arylated to generate N-substituted derivatives. This is typically achieved by reacting the primary sulfonamide with an appropriate alkyl or aryl halide in the presence of a base.

Furthermore, the sulfonamide can be incorporated into more complex structures. For instance, it can be part of a larger heterocyclic system by using a diamine in the initial sulfonamide formation step, leading to bis-sulfonamides or macrocyclic structures. The synthesis of 1-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide demonstrates the incorporation of the sulfonamide into a more complex molecular framework. evitachem.com

Incorporation into Complex Molecular Architectures (e.g., spiro, fused rings)

The this compound moiety can be integrated into more intricate molecular designs, including spirocyclic and fused-ring systems. The synthesis of such complex molecules often involves multi-step sequences. For instance, an intramolecular Diels-Alder reaction of a furan (IMDAF) can be utilized to construct fused ring systems. acs.org A furan substituted with a dienophile-containing side chain can undergo thermal or Lewis acid-catalyzed cyclization to form a polycyclic structure.

Spirocyclic systems can be synthesized by designing precursors where the furan ring and another cyclic system are linked to a common quaternary carbon. Ring-closing metathesis (RCM) is a powerful tool for constructing the second ring of a spirocycle. organic-chemistry.org

Advanced Chemical Transformations and Catalytic Approaches in Furan-Sulfonamide Synthesis

Modern synthetic chemistry offers sophisticated tools for the synthesis of furan-sulfonamides, enabling more efficient and selective transformations.

Gold-catalyzed reactions have emerged as a powerful method for the synthesis of substituted furans. organic-chemistry.org For example, gold(I) catalysts can promote the cyclization of propargyl alcohols to form furans. organic-chemistry.org This methodology can be adapted to synthesize this compound derivatives by using appropriately substituted starting materials. Gold(III) chloride has also been shown to catalyze the cyclization of functionalized α-hydroxyallenes into 2,5-dihydrofurans, which can be further elaborated into furans. organic-chemistry.org

C-H activation is another cutting-edge strategy that allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of furans with aryl halides or their equivalents can be used to introduce aryl groups onto the furan ring with high regioselectivity. This approach provides a more atom-economical and step-efficient route to arylated this compound derivatives compared to traditional cross-coupling reactions that require pre-functionalized furans.

Advanced MethodCatalyst/ReagentTransformationAdvantage
Gold-Catalyzed CyclizationGold(I) or Gold(III) complexesFormation of the furan ring from acyclic precursorsMild reaction conditions, high efficiency
C-H Activation/ArylationPalladium catalystsDirect arylation of the furan ringAtom economy, step efficiency

Structure Activity Relationship Sar and Lead Optimization Studies of Furan 2 Ylmethanesulfonamide Derivatives

Systematic Exploration of Structural Modifications and Their Biological Impact

The biological activity of furan-2-ylmethanesulfonamide derivatives is intricately linked to their molecular architecture. Systematic modifications of the core structure have been instrumental in elucidating the structure-activity relationship (SAR) and identifying key pharmacophoric features. The furan (B31954) ring, a heterocyclic scaffold, and the sulfonamide group, capable of forming crucial hydrogen bonds, are primary sites for chemical alteration. ontosight.ai

Research has shown that substitutions on both the furan ring and the sulfonamide nitrogen significantly influence the biological profile of these compounds. For instance, in a series of ST2 inhibitors based on a furanylmethylpyrrolidine core, modifications to the functional groups of the initial hit, iST2-1, led to notable changes in inhibitory activity. nih.gov The introduction of various substituents on the B ring of the scaffold, while keeping an ortho-nitro group on the A ring, demonstrated that groups like dimethyl amine, pyrrolidine, piperidine, and methyl ester at the 4-position improved activity by 2- to 3-fold. nih.gov Conversely, a carboxylic acid group at the same position resulted in reduced activity. nih.gov

Similarly, studies on other furan-containing compounds have highlighted the importance of specific substitutions. For example, in a series of thiazolopyrimidine derivatives, the presence of a 5-(furan-2-yl) moiety on the thiazolopyrimidine ring was a key structural feature for anticancer activity. ddtjournal.com Further modifications, such as ortho and para substitutions on a distal aryl ring, strongly influenced this activity. ddtjournal.com

The following table summarizes the impact of various structural modifications on the biological activity of furan-sulfonamide derivatives and related compounds.

Compound Series Modification Position Observed Biological Impact Reference
Furanylmethylpyrrolidine-based ST2 inhibitorsDimethyl amine, Pyrrolidine, Piperidine, Methyl ester4-position of B ring2-3 fold improvement in activity nih.gov
Furanylmethylpyrrolidine-based ST2 inhibitorsCarboxylic acid4-position of B ringReduced activity nih.gov
Thiazolopyrimidine derivativesOrtho and para substitution of distal aryl ringDistal aryl ringStrong influence on anticancer activity ddtjournal.com
Pyrazole (B372694) sulfonamidesMethylation of sulfonamide nitrogenSulfonamide nitrogenSignificantly enhanced brain penetration nih.gov
Pyrazole sulfonamides2,2-difluoroethyl and 2,2,2-trifluoroethyl groupsSulfonamide nitrogenReduced microsomal turnover, but also reduced potency nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Sulfonamide Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For furan-sulfonamide systems, QSAR studies have provided valuable insights into the physicochemical properties that govern their therapeutic potential. tandfonline.comnih.gov These models help in predicting the activity of novel derivatives, thereby streamlining the drug discovery process.

In a study on new sulfonamide derivatives as BRD4 inhibitors, 3D-QSAR molecular modeling techniques, including CoMFA and CoMSIA, were employed. tandfonline.com The resulting models were robust and reliable, with contour plots guiding the design of more effective inhibitors. tandfonline.com The findings emphasized the beneficial effect of incorporating bulkier substituents on the pyridinone ring and hydrophobic/electrostatic substituents on the methoxy-substituted phenyl ring to enhance interactions with the BRD4 target. tandfonline.com

Another QSAR study on the antimicrobial activity of sulfonamide derivatives highlighted the importance of topological parameters, specifically the valence zero-order molecular connectivity index (⁰χv) and the valence first-order molecular connectivity index (¹χv). nih.gov These parameters were crucial in describing the antimicrobial activity of the synthesized compounds, indicating that molecular size and branching play a significant role. nih.gov

Design Principles for Enhancing Potency and Selectivity

The design of potent and selective this compound derivatives is guided by several key principles derived from SAR and QSAR studies. A primary strategy involves optimizing the interactions of the molecule with its biological target. acs.org

One crucial aspect is the modification of the sulfonamide group itself. Capping the sulfonamide nitrogen with various groups can significantly impact properties like polar surface area (PSA) and acidity, which in turn affects cell permeability and brain penetration. nih.gov For instance, methylation of a secondary sulfonamide in a series of Trypanosoma brucei N-myristoyltransferase inhibitors led to a marked improvement in brain-to-blood ratio without a significant loss of potency. nih.gov

Furthermore, the introduction of flexible linkers between different parts of the molecule can enhance selectivity. In the same study on pyrazole sulfonamides, replacing a core aromatic ring with a flexible linker resulted in a significant improvement in selectivity. nih.gov Structure-based design, which leverages the 3D structure of the target protein, is also a powerful approach. By identifying key binding pockets, such as the S1 and S2 pockets of the SARS-CoV-2 main protease (Mpro), researchers were able to refine an initial hit and significantly enhance its binding affinity. acs.org The optimization of interactions within these pockets through parallel synthesis and computational docking led to a rapid transformation of a micromolar hit into a potent nanomolar lead compound. acs.org

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical stages in the drug discovery pipeline. Several high-throughput and rational design strategies are employed for this compound derivatives.

High-Throughput Screening (HTS) involves the rapid screening of large chemical libraries to identify initial hits. ontosight.ainih.gov Compounds like N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide are often included in these libraries for screening against various molecular targets. ontosight.ai HTS has been successfully used to identify compounds with activity against multidrug-resistant bacteria, providing starting points for new antibacterial drug development. nih.gov

Fragment-Based Approaches (FBA) , also known as Fragment-Based Drug Discovery (FBDD), begin with the identification of low-molecular-weight fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. A direct-to-biology high-throughput chemistry approach has been developed for reactive fragment screening, allowing for the rapid synthesis and screening of focused libraries of hit analogues to improve potency and selectivity. semanticscholar.org

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. acs.org This approach was effectively used to accelerate the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor series. By understanding the interactions in the S1 and S2 binding pockets, researchers could rationally design modifications to improve binding affinity, leading to a potent lead compound. acs.org

The following table outlines the various strategies and their applications in the context of furan-sulfonamide derivatives.

Strategy Description Application Example Reference
High-Throughput Screening (HTS)Rapid screening of large chemical libraries to identify initial hits.Screening of libraries containing N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide for new drug candidates. ontosight.ai
Fragment-Based Approaches (FBA)Identification and optimization of low-molecular-weight fragments that bind to a target.A direct-to-biology high-throughput chemistry approach for reactive fragment screening against carbonic anhydrase I. semanticscholar.org
Structure-Based Drug Design (SBDD)Utilization of the 3D structure of the target protein to guide drug design.Optimization of a SARS-CoV-2 Mpro inhibitor by targeting the S1 and S2 binding pockets. acs.org

Biological Activities and Molecular Mechanisms of Action for Furan 2 Ylmethanesulfonamide Analogs

Anti-infective Applications

The furan (B31954) nucleus is a key structural motif in a variety of anti-infective agents. Similarly, the sulfonamide group is a well-established pharmacophore in antibacterial drugs. The combination of these two moieties in Furan-2-ylmethanesulfonamide analogs suggests a potential for synergistic or novel anti-infective properties.

Antiviral Activities, with a focus on SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. The furan scaffold has been identified as a valuable component in the design of inhibitors targeting this enzyme.

A notable study identified a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro) researchgate.net. While not direct analogs of this compound, these compounds share the furan-2-yl core structure. Through in-house library screening and subsequent optimization, several potent inhibitors were discovered.

Initial screening identified compound F8 with an IC50 value of 21.28 μM against SARS-CoV-2 Mpro researchgate.net. Further similarity searches and structure-based design led to the discovery of more potent analogs. The inhibitory concentrations for key compounds are detailed in the table below.

Compound IDSARS-CoV-2 Mpro IC50 (μM)
F8-S43 10.76
F8-B6 1.57
F8-B22 1.55

Enzymatic kinetic assays revealed that compound F8-B6 acts as a reversible covalent inhibitor of Mpro researchgate.net. Importantly, this compound exhibited low cytotoxicity in Vero and MDCK cells, with CC50 values greater than 100 μM, suggesting a favorable preliminary safety profile researchgate.net. These findings underscore the potential of the furan-2-yl moiety as a foundational element for the development of novel, non-peptidomimetic SARS-CoV-2 Mpro inhibitors.

Antibacterial and Antimycobacterial Efficacy

The furan ring is a constituent of several established antibacterial agents, and the sulfonamide group is a cornerstone of synthetic antimicrobial drugs nih.gov. The combination of these two pharmacophores in this compound analogs suggests a promising avenue for the development of new antibacterial and antimycobacterial agents.

Furan derivatives have demonstrated a broad range of antibacterial activities. For instance, newly synthesized benzo[b]furan derivatives incorporating a sulfonamide moiety have shown good to moderate activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria nih.gov.

In the context of mycobacterial infections, which are notoriously difficult to treat, novel therapeutic agents are urgently needed. Research into nitrofurantoin analogs has revealed significant antimycobacterial potential. One particular analog, compound 9 , which features an eight-carbon aliphatic chain, demonstrated potent activity against Mycobacterium tuberculosis (Mtb) H37Rv. Its efficacy was comparable to the first-line anti-tuberculosis drug, isoniazid.

CompoundMtb H37Rv MIC90 (μM)
Nitrofurantoin (parent drug) 15
Analogue 9 0.5
Isoniazid (control) 0.5

This analog was found to be 30-fold more potent than its parent compound, nitrofurantoin, and exhibited a 100-fold greater selectivity towards mycobacteria.

Antineoplastic and Antiproliferative Effects

The furan and sulfonamide moieties are also prevalent in a variety of anticancer agents, acting through diverse molecular mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanisms of Cancer Cell Growth Inhibition

The anticancer effects of furan-containing sulfonamide analogs can be attributed to the inhibition of key enzymes and signaling pathways that are often dysregulated in cancer. Sulfonamide derivatives are known to exert their antineoplastic effects through several mechanisms, including the inhibition of carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2) mdpi.comnih.gov.

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation. Novel benzofuran-based sulfonamides have been developed as potent and selective inhibitors of these isoforms researchgate.net. Specifically, arylsulfonehydrazone derivatives demonstrated significant selectivity for hCA IX and XII over the cytosolic isoforms hCA I and II researchgate.net.

VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain isatin-based sulfonamides have shown potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range mdpi.com. For example, compound 25 exhibited an IC50 of 26.3 nM against VEGFR-2 mdpi.com. These compounds also demonstrated selectivity for breast cancer cells over non-tumorigenic breast epithelial cells mdpi.com.

Furthermore, furan-based compounds have been shown to induce cell cycle arrest. For instance, certain furan derivatives can cause cell cycle disruption at the G2/M phase in breast cancer cells nih.gov.

Induction of Proapoptotic and Antiestrogenic Pathways

In addition to inhibiting cell growth, this compound analogs may also induce programmed cell death, or apoptosis, in cancer cells. Furan-containing compounds have been shown to trigger apoptosis through the intrinsic mitochondrial pathway. This is evidenced by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. The accumulation of cells in the pre-G1 phase and positive annexin V/PI staining are further indicators of apoptosis induction nih.gov.

For hormone-dependent cancers, such as certain types of breast cancer, targeting the estrogen receptor (ER) is a key therapeutic strategy. Furan-based ligands have been developed as both estrogenic and antiestrogenic agents. Specifically, 2,4-diphenylfuran derivatives have been characterized as pure antiestrogens in ER-positive MCF-7 breast cancer cells, with some of the most potent compounds displaying IC50 values around 20 nM nih.gov. These compounds act as antagonists of the estrogen receptor, thereby inhibiting the growth of estrogen-dependent cancer cells.

Modulation of Neurological Pathways

While the specific neurological effects of this compound analogs are not well-documented, the constituent furan and sulfonamide moieties are known to interact with the central nervous system.

Furan-containing compounds are being investigated for their neuroprotective potential. They are recognized for a range of pharmacological activities, including antioxidant and anti-inflammatory properties, which are relevant to combating neurodegenerative processes ijabbr.com. These compounds can scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways, all of which are implicated in the progression of neurodegenerative diseases ijabbr.com.

On the other hand, sulfonamide antibiotics have been associated with neurological side effects. Research has shown that some sulfonamides can interfere with the nervous system by inhibiting the enzyme sepiapterin reductase. This inhibition affects the levels of tetrahydrobiopterin (BH4), a critical molecule for the production of neurotransmitters such as serotonin and dopamine. A deficiency in BH4 can lead to neurological symptoms.

Neuroprotective Effects and Impact on Neurodegenerative Processes

Analogs containing the furan moiety have demonstrated notable neuroprotective potential through various mechanisms. A key aspect of their activity is the ability to counteract oxidative stress, a major contributor to neurodegeneration. eurekaselect.comnih.govresearchgate.net Furan derivatives can scavenge free radicals, thereby mitigating oxidative damage. eurekaselect.comnih.govresearchgate.net This antioxidant property is crucial in protecting neuronal cells from the harmful effects of reactive oxygen species (ROS). eurekaselect.comnih.govresearchgate.net

In the context of specific neurodegenerative diseases like Alzheimer's, certain 2-arylbenzofuran derivatives, which are structurally related to furan, have been investigated. nih.govtandfonline.com These compounds have shown the ability to inhibit cholinesterases and β-secretase, enzymes implicated in the pathology of Alzheimer's disease. tandfonline.com Furthermore, specific analogs have been observed to significantly reduce the levels of ROS in Alzheimer's disease model cells. tandfonline.com The neuroprotective effects of furan-containing compounds are also linked to their ability to support neuronal survival and plasticity, which is vital for maintaining cognitive function. eurekaselect.comnih.govresearchgate.net Research into 2-arylbenzo[b]furan derivatives has highlighted their potential as disease-modifying agents in Alzheimer's disease, based on their neuroprotective effects on neurons and their ability to improve behavioral deficits in animal models. nih.gov

Interaction with Neurotransmitter Systems and Anti-inflammatory Modulation

The furan scaffold is integral to compounds that exhibit significant anti-inflammatory and immunomodulatory effects, which are closely linked to neuroprotection. Neuroinflammation is a critical factor in the progression of neurodegenerative disorders, and furan derivatives can modulate inflammatory pathways. eurekaselect.comnih.govresearchgate.net These compounds have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. nih.govnih.govresearchgate.net By influencing these pathways, furan analogs can effectively reduce neuroinflammation. eurekaselect.comnih.govresearchgate.net

Some furan-containing compounds have demonstrated direct anti-inflammatory properties in various models. ijabbr.com For example, a series of hydrazide-hydrazone derivatives incorporating a furan moiety showed noteworthy anti-inflammatory activity in a carrageenan-induced inflammatory rat model. ijabbr.com The ability of these analogs to reduce inflammation is a key component of their therapeutic potential in neurological disorders where inflammation is a contributing factor. nih.gov

Beyond anti-inflammatory actions, furan derivatives can also interact with neurotransmitter systems. eurekaselect.comnih.govresearchgate.net They have been noted to modulate the activity of neurotransmitters, which is essential for maintaining proper synaptic function and neurotransmission. eurekaselect.comnih.govresearchgate.netorientjchem.org For instance, in Alzheimer's disease models, the inhibition of acetylcholinesterase by 2-arylbenzofuran derivatives directly impacts the cholinergic system, helping to maintain levels of the neurotransmitter acetylcholine. tandfonline.com

Enzyme Modulation and Protein-Ligand Interactions (e.g., Methionine Aminopeptidase, Kinases)

Analogs of this compound have shown potential as modulators of various enzymes, a characteristic largely influenced by the furan ring and the sulfonamide group.

Methionine Aminopeptidase (MetAP)

While direct studies on this compound are limited, the sulfonamide portion of the molecule is significant. Quinolinyl sulfonamides have been identified as potent inhibitors of Methionine Aminopeptidase (MetAP), an enzyme crucial for protein maturation. nih.gov These inhibitors interact with the metal ions in the enzyme's active site. nih.gov X-ray crystallography has revealed that a sulfonamide inhibitor can form a metal complex with residues like H79 at the active site of E. coli MetAP, stabilized by a network of hydrogen bonds and metal interactions. nih.gov MetAP2 is a specific type of this enzyme that plays a role in the growth and proliferation of endothelial cells during tumor angiogenesis. nih.gov

Kinases

The furan ring is a key structural feature in many kinase inhibitors. Furo[2,3-d]pyrimidines, for example, have been explored for their inhibitory activity against various protein kinase enzymes. researchgate.net A number of furan-2-yl(phenyl)methanone derivatives have been synthesized and tested for their ability to inhibit protein tyrosine kinases (PTK). mdpi.com Several of these compounds exhibited more potent PTK inhibitory activity than the reference compound, genistein. mdpi.com The presence of hydroxyl groups and halogen atoms on the phenyl ring was found to influence the inhibitory potency. mdpi.com

Furthermore, a series of furan-2-ylmethylene thiazolidinediones were identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an attractive drug target for inflammatory and autoimmune diseases. nih.gov

Inhibitory Activity of Furan-2-yl(phenyl)methanone Analogs against Protein Tyrosine Kinase (PTK)
CompoundIC₅₀ (μM)
4a4.66
4b6.42
8a5.31
8c2.72
22c4.62
Genistein (Reference)13.65

Data sourced from in vitro PTK assays. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. mdpi.com

Investigation of Other Therapeutic Areas (e.g., immune modulatory)

The biological activities of furan-containing analogs extend to immunomodulation, which is closely related to their anti-inflammatory properties. The furan nucleus is found in many biologically active compounds that have regulatory effects on the immune system. nih.govnih.gov Natural furan derivatives can modify signaling pathways involved in immune responses, indicating their potential as immune-regulatory agents. nih.govnih.govresearchgate.net

A significant example of the immunomodulatory potential of furan analogs is the inhibition of PI3Kγ. nih.gov This kinase is a key target for inflammatory and autoimmune diseases. nih.gov A potent and selective small-molecule PI3Kγ inhibitor, compound 26 (AS-252424), which features a furan ring, was shown to be selective for class IB PI3K-mediated cellular effects. nih.gov Oral administration of this compound in a mouse model of acute peritonitis resulted in a significant reduction of leukocyte recruitment, demonstrating a clear immunomodulatory effect. nih.gov This highlights the potential of the furan scaffold in developing therapies for immune-related disorders.

Computational Chemistry and Cheminformatics in Furan 2 Ylmethanesulfonamide Research

Molecular Modeling and Docking Studies for Target Identification and Mechanism Elucidation

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Furan-2-ylmethanesulfonamide, these studies are crucial for identifying potential biological targets and understanding the molecular interactions that underpin its pharmacological effects.

Researchers utilize molecular docking to screen this compound and its analogs against libraries of known biological targets, such as enzymes and receptors. This process helps in identifying proteins where the compound is likely to bind with high affinity. For instance, docking studies on similar furan (B31954) and sulfonamide-containing molecules have been performed to investigate their potential as inhibitors for various enzymes. These studies have explored targets like dihydropteroate (B1496061) synthase (DHPS), enoyl reductase in E. coli, and viral proteases like SARS-CoV-2 main protease (Mpro) ijper.orgresearchgate.netmdpi.com.

The primary goal of a docking study is to predict the binding mode and affinity of a ligand. The binding affinity is often estimated using a scoring function, which calculates a value, such as a docking score or binding energy, to rank different binding poses. A lower binding energy generally indicates a more stable protein-ligand complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the target's active site, are analyzed to elucidate the mechanism of action at a molecular level ijper.orgresearchgate.net. For example, studies on furan-azetidinone hybrids targeting E. coli enzymes have shown that specific interactions with residues like TYR 146 and PHE 94 are crucial for binding ijper.org.

Table 1: Representative Molecular Docking Data for Furan-Sulfonamide Scaffolds Against Various Biological Targets

Target Protein PDB ID Ligand Scaffold Docking Score (kcal/mol) Key Interacting Residues Potential Application
E. coli Enoyl Reductase 1C14 Furan-Azetidinone -9.20 TYR 146, PHE 94 Antibacterial
Dihydropteroate Synthase (DHPS) 1AJ0 Sulfonamide -8.1 Arg63, Ser219 Antibacterial
SARS-CoV-2 Mpro 6LU7 Furan-Carbothioamide -7.5 Cys145, His41, Met165 Antiviral
P. aeruginosa LasR 2UV0 Furan-Carboxamide -8.5 Trp60, Tyr56, Ser129 Anti-biofilm

Note: Data in this table is representative and compiled from studies on similar structural scaffolds to illustrate the application of molecular docking. ijper.orgresearchgate.netnih.gov

Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., NMR, IR for structural confirmation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. These calculations provide a theoretical basis for understanding experimental data and confirming the molecular structure.

Methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)) are used to optimize the molecule's geometry to its lowest energy state researchgate.netscispace.com. From this optimized structure, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra are then compared with experimental data to assign specific vibrational modes to functional groups within the molecule. For sulfonamides, characteristic vibrations include the symmetric and asymmetric stretching of the SO₂ group, typically observed in the ranges of 1125–1160 cm⁻¹ and 1300–1350 cm⁻¹, respectively, and the S-N stretching vibration around 930-940 cm⁻¹ mdpi.comnih.gov.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) globalresearchonline.netnih.gov. Comparing the calculated chemical shifts with those obtained from experimental NMR spectra is a powerful tool for structural elucidation and confirmation of this compound. Theoretical calculations help in assigning signals to specific atoms, which can be challenging in complex molecules.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Furan-Containing Sulfonamide Analog

Spectroscopic Data Functional Group / Atom Calculated Value Experimental Value Method
FT-IR (cm⁻¹) SO₂ Asymmetric Stretch 1335 cm⁻¹ 1330 cm⁻¹ DFT/B3LYP
SO₂ Symmetric Stretch 1152 cm⁻¹ 1157 cm⁻¹ DFT/B3LYP
N-H Stretch 3298 cm⁻¹ 3291 cm⁻¹ DFT/B3LYP
Furan C-O-C Stretch 1245 cm⁻¹ 1243 cm⁻¹ DFT/B3LYP
¹³C NMR (ppm) C=O (Carboxyl) 182.3 ppm 173.2 ppm GIAO
Aromatic C-S 143.5 ppm 138.8 ppm GIAO
¹H NMR (ppm) Sulfonamide N-H 8.15 ppm 8.08 ppm GIAO

Note: The data is based on studies of structurally related compounds like furosemide (B1674285) and {(4-nitrophenyl)sulfonyl}tryptophan to demonstrate the predictive power of quantum calculations. mdpi.comresearchgate.netnih.gov

In Silico Pharmacological Profiling and ADME Predictions

Before significant resources are invested in synthesizing and testing a new compound, its potential as a drug can be evaluated using computational methods. In silico pharmacological profiling and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital steps in early-stage drug discovery.

Various computational models and software tools are available to predict the ADME profile of this compound. These predictions are based on its chemical structure and physicochemical properties. Key parameters evaluated include lipophilicity (logP), aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism nih.govfrontiersin.org.

Drug-likeness is another important concept, often assessed using rules like Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Daltons, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors nih.gov. By calculating these properties for this compound, researchers can gauge its potential for development as an oral medication. Toxicity predictions, such as the Ames test for mutagenicity, are also performed to flag potential safety concerns early on nih.gov.

Table 3: Predicted ADME and Pharmacokinetic Properties for a Representative Furan-Sulfonamide Structure

ADME Parameter Predicted Value/Classification Importance
Lipophilicity (logP) 2.5 - 4.0 Affects absorption, solubility, and permeability
Aqueous Solubility Moderately Soluble Crucial for formulation and absorption
GI Absorption (Human) High Predicts oral bioavailability
Caco-2 Permeability High Indicator of intestinal absorption
Blood-Brain Barrier (BBB) Permeant No Predicts CNS penetration
P-glycoprotein Substrate No Indicates potential for drug efflux
CYP2D6 Inhibitor Yes Potential for drug-drug interactions
Ames Toxicity Non-mutagen Predicts mutagenic potential

Note: These values are representative predictions for a molecule within the furan-sulfonamide class based on common in silico models. nih.govfrontiersin.orgmdpi.com

Machine Learning and AI in Furan-Sulfonamide Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. In the context of furan-sulfonamide research, these technologies can be applied to develop Quantitative Structure-Property Relationship (QSPR) models.

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties researchgate.netnih.gov. For furan-sulfonamides, QSPR can be used to predict thermodynamic properties like the enthalpy of formation (ΔHf) and Gibbs free energy (ΔGf), which are important for understanding compound stability researchgate.net. These models work by calculating a set of numerical values, known as molecular descriptors, from the 2D or 3D structure of the compounds. Descriptors can encode topological, electronic, or geometric features. ML algorithms, such as Multiple Linear Regression (MLR) or more advanced methods like Random Forest and Artificial Neural Networks, are then trained on a dataset of known molecules to correlate these descriptors with the property of interest nih.govresearchgate.net.

Once a robust QSPR model is developed and validated, it can be used to rapidly predict the properties of new, unsynthesized furan-sulfonamide derivatives. This allows for the virtual screening of large compound libraries and the prioritization of candidates with desirable properties, significantly accelerating the design and optimization cycle in drug discovery nih.govnih.gov.

Table 4: Example of a QSPR Model for Predicting a Thermodynamic Property of Sulfonamides

Model Component Description
Property Predicted Heat Capacity (Cv)
Model Equation Cv = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...
Molecular Descriptors Used Topological indices (e.g., Balaban J index, Harary index), Quantum-chemical descriptors (e.g., LUMO energy)
Statistical Validation
Correlation Coefficient (R²) > 0.90
Cross-validation (Q²) > 0.85
Application To predict the heat capacity of novel sulfonamide derivatives prior to synthesis, aiding in their physicochemical characterization.

Note: The table illustrates the components of a typical QSPR model based on published studies for sulfonamides. researchgate.netresearchgate.net

Furan 2 Ylmethanesulfonamide and Its Derivatives As Chemical Probes for Biological Systems

Design and Synthesis of Furan-Sulfonamide Chemical Probes

The design of chemical probes based on the furan-sulfonamide scaffold involves the strategic integration of three key components: a reactive or binding moiety, a linker, and a reporter tag. The furan-sulfonamide core itself can act as the primary binding element, targeting specific classes of enzymes or receptors. The design is often guided by the structure of a known bioactive compound or inhibitor. For instance, sulfonamide derivatives have been developed as fluorescent probes for G protein-coupled receptors (GPCRs) like GPR120. nih.govfrontiersin.org

The synthesis of these probes builds upon established organic chemistry methodologies. The preparation of the core furan-sulfonamide structure can be achieved through the sulfonation of furan (B31954) and its homologs. acs.org This core can then be elaborated. For example, a general strategy for creating fluorescent probes involves coupling the furan-sulfonamide scaffold to a fluorophore. The synthesis of fluorescent sulfonamide probes for GPR120 involved a sulfonamide reaction followed by a two-step substitution to attach the fluorescent tag. frontiersin.org Similarly, furan-containing nucleoside analogues have been synthesized for use as fluorescent probes via Stille coupling reactions. nih.gov

A key aspect of probe design is the incorporation of a reporter tag for detection and identification of the target. This can be a fluorescent group for imaging, a biotin (B1667282) tag for affinity purification, or a bio-orthogonal handle that allows for subsequent chemical modification. For instance, probes can be designed with alkyne or azide (B81097) groups to participate in copper-catalyzed alkyne-azide cycloaddition ("click" chemistry) reactions for tagging with reporter molecules. ljmu.ac.uk

Table 1: Design Principles for Furan-Sulfonamide Chemical Probes

Probe ComponentFunctionExamples of Chemical Moieties
Binding Group Interacts with the biological target of interest.Furan-sulfonamide core
Linker Spatially separates the binding group from the reporter tag to minimize interference.Alkyl chains, polyethylene (B3416737) glycol (PEG)
Reporter Tag Enables detection, visualization, or isolation of the probe-target complex.Fluorophores (e.g., NBD), Biotin, Alkyne/Azide handles

Applications in Target Engagement and Pathway Elucidation

Furan-sulfonamide chemical probes are instrumental in confirming direct interaction with a biological target (target engagement) and clarifying its role in cellular pathways (pathway elucidation). nih.gov Once a probe engages its target, the reporter tag allows for visualization or isolation of the probe-target complex. For example, fluorescent probes can be used in cellular imaging to determine the subcellular localization of a target protein. nih.govucsd.edu

The identification of protein targets for toxic compounds like furan illustrates the power of these approaches. In such studies, radiolabeled furan was used to track and identify the proteins it covalently modifies. nih.gov This led to the discovery that furan's toxicity stems from its interaction with mitochondrial proteins involved in energy production and redox homeostasis, thereby elucidating the toxicity pathway. nih.gov A similar strategy can be employed with furan-sulfonamide probes. A probe designed with a photo-activatable group and a reporter tag could be used to covalently label its binding partners upon UV irradiation, allowing for their subsequent identification by mass spectrometry.

These tools are crucial for validating new drug targets. By using a potent and selective furan-sulfonamide probe, researchers can modulate the activity of a specific protein in a cellular or organismal context and observe the resulting phenotypic changes. This helps to establish a direct link between the protein's function and a particular biological outcome or disease state. nih.gov For instance, sulfonamide-based probes have been used to develop binding assays to screen for new agonists and antagonists of the GPR120 receptor, a target for metabolic diseases. nih.gov

Advanced Chemical Biology Techniques utilizing Furan-Sulfonamide Scaffolds (e.g., molecular tagging, Diels-Alder cycloadditions for identification)

The furan ring within the furan-sulfonamide scaffold is particularly amenable to advanced chemical biology techniques, most notably the Diels-Alder cycloaddition reaction. The furan moiety can act as a diene, reacting with a dienophile in a [4+2] cycloaddition. This reaction is highly specific and can occur under mild, biologically compatible conditions. beilstein-journals.orgnih.gov

This principle has been exploited to develop chemical probes for the discovery and identification of natural products containing furan rings. researchgate.netnih.gov A maleimide-based molecular probe, featuring both a UV-active tag and a mass tag (a chlorine atom for a distinct isotopic signature), was designed to covalently attach to furan-containing molecules via a Diels-Alder reaction. beilstein-journals.org This covalent tagging makes the modified furan compounds easily detectable by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov This strategy is effective for identifying furan-containing natural products, such as methylenomycin furan (MMF) hormones, even within complex mixtures like crude cell supernatants. beilstein-journals.orgnih.gov

The Diels-Alder ligation strategy is considered bio-orthogonal, meaning it does not interfere with native biological processes. This allows for the specific labeling of biomolecules in complex environments, including cell extracts and even living cells. researchgate.net A furan-sulfonamide probe could be designed to first bind non-covalently to its protein target. Then, a dienophile-containing reporter tag could be introduced, which would react specifically with the furan moiety of the bound probe, leading to covalent labeling of the target-probe complex.

Molecular tagging is another advanced application where unique DNA strands or other molecules are used to label and identify objects or, in a biological context, specific molecules. youtube.com A library of furan-sulfonamide derivatives could be synthesized, each linked to a unique, sequence-defined DNA "barcode." This would allow for multiplexed screening experiments where multiple probes are used simultaneously, and their respective targets are later identified by sequencing the attached DNA tags.

Table 2: Diels-Alder Reaction for Furan Probe Identification

ComponentRole in TechniqueExample
Furan-containing Molecule The target molecule to be identified (acts as the diene).Furan-2-ylmethanesulfonamide-based probe bound to its target; furan-containing natural products. beilstein-journals.org
Dienophile Probe The labeling reagent that reacts with the furan.Maleimide-based probe containing UV and mass tags. beilstein-journals.org
Cycloadduct The covalently linked product of the reaction.Furan-probe-dienophile-tag conjugate.
Detection Method Technique used to identify the cycloadduct.Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Concluding Remarks and Future Research Perspectives

Unexplored Therapeutic Potentials of Furan-2-ylmethanesulfonamide Analogs

The furan (B31954) moiety is a key component in numerous biologically active natural products and synthetic drugs. ijsrst.com Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of approved medications, including antibacterial, and diuretic agents. The combination of these two motifs in this compound suggests several plausible, yet underexplored, therapeutic applications for its analogs.

Future research could strategically focus on modifying the this compound scaffold to target a variety of diseases. For instance, the diverse pharmacological activities of sulfonamide derivatives make them valuable in the design of new drugs. tandfonline.com Analogs could be synthesized and screened for activity against a range of pharmacological targets. Given the prevalence of the furan nucleus in compounds with antimicrobial and anticancer properties, these are logical starting points for investigation. europub.co.uk

Moreover, the versatility of the sulfonamide group allows for its incorporation into molecules targeting the central nervous system (CNS). nih.gov The development of this compound analogs as enzyme or ion channel inhibitors, or as receptor ligands for CNS applications, presents a compelling avenue for future drug discovery programs. nih.gov The exploration of structure-activity relationships (SAR) will be crucial in identifying derivatives with potent and selective activity.

Challenges and Opportunities in Furan-Sulfonamide Drug Development

The development of drugs based on the furan-sulfonamide scaffold is not without its challenges. A significant hurdle in the development of any new antibacterial agent, for instance, is the ever-present threat of resistance. nih.gov Any novel sulfonamide-based antibacterial would need to demonstrate efficacy against resistant pathogens and possess a low propensity for the development of new resistance mechanisms. tandfonline.com

From a chemical synthesis perspective, while methods for the preparation of sulfonamides are well-established, challenges can arise in achieving desired substitution patterns and ensuring the scalability of synthetic routes for more complex analogs. thieme-connect.com The development of green and efficient synthetic methodologies for a diverse range of this compound derivatives will be a key enabling factor for future research.

Interdisciplinary Approaches for Advancing Research on this compound

To unlock the full therapeutic potential of this compound and its analogs, a highly interdisciplinary approach is essential. Collaboration between synthetic organic chemists, medicinal chemists, computational chemists, pharmacologists, and biologists will be paramount.

Computational modeling and in silico screening can play a vital role in the initial stages of drug discovery. These methods can be used to predict the binding of this compound analogs to various biological targets, helping to prioritize synthetic efforts and guide the design of more potent and selective compounds. This approach has been successfully used in the discovery of other furan derivatives as enzyme inhibitors.

Furthermore, the integration of chemical biology approaches will be crucial for elucidating the mechanism of action of any biologically active analogs. This could involve the development of fluorescently tagged probes based on the this compound scaffold to visualize their subcellular localization and identify their molecular targets within cells.

Strategic Development of this compound-based Chemical Tools and Libraries

A key strategy to accelerate research in this area is the systematic development of a diverse library of this compound analogs. This library should encompass a wide range of structural modifications to both the furan ring and the sulfonamide group. High-throughput screening of this library against a panel of biological targets could rapidly identify promising lead compounds for further optimization.

In addition to a screening library, the development of specific chemical tools based on the this compound scaffold would be highly valuable. These could include affinity-based probes for target identification or photoaffinity labels to covalently modify and identify binding partners. Such tools would be instrumental in deconvoluting the complex biology associated with any observed phenotypic effects of these compounds.

The synthesis of such libraries and tools will require robust and flexible synthetic strategies. Recent advances in synthetic methodology for the construction of sulfonamides and the functionalization of furan rings will be instrumental in this endeavor. ijsrst.comthieme-connect.com By strategically building a toolkit of molecules and methodologies centered around the this compound core, the scientific community can systematically probe its biological potential and pave the way for the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Furan-2-ylmethanesulfonamide, and what conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting from furan derivatives and sulfonamide precursors. Key steps include:

  • Sulfonylation : Reacting furan-2-ylmethanol with methanesulfonyl chloride under anhydrous conditions, often requiring a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature Control : Maintaining 0–5°C during exothermic steps to prevent side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in furan functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
    • Key Analytical Confirmation : Intermediate and final products should be characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for furan protons, δ 3.1–3.3 ppm for sulfonamide methyl group) and ¹³C NMR to confirm backbone connectivity .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.03) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
    • Supplementary Data : X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. How should researchers design experiments to assess the stability of this compound under various environmental conditions?

  • Experimental Design :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures .
  • Photostability : Exposure to UV light (λ = 254 nm) for 48 hours, followed by HPLC to quantify degradation products .
  • Hydrolytic Stability : Incubation in buffered solutions (pH 2–12) at 37°C, with periodic sampling for LC-MS analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Approaches :

  • Comparative Structural Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing groups on the sulfonamide) with activity variations .
  • Replication Studies : Reproduce assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels in kinase inhibition studies) .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Reaction Pathway Mapping : Simulate intermediates and transition states for proposed mechanisms (e.g., sulfonamide hydrolysis) using Gaussian or ORCA software .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

Q. What considerations are critical when investigating the metabolic pathways of this compound in pharmacological studies?

  • Key Methodologies :

  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic products in vitro (e.g., liver microsomes) .
  • Metabolite Profiling : LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites .
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.